Product packaging for Muricapentocin(Cat. No.:CAS No. 205304-30-9)

Muricapentocin

Cat. No.: B1230601
CAS No.: 205304-30-9
M. Wt: 612.9 g/mol
InChI Key: OGJFDIKXSQSEIB-WZUBUVAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muricapentocin is a bioactive mono-tetrahydrofuran ring acetogenin isolated from the leaves of the tropical plant Annona muricata L. (Annonaceae) . This compound belongs to a prominent class of natural products known for their potent biological activities. Bioactivity-directed fractionation studies have identified this compound as a significant constituent, characterized as a monotetrahydrofuran acetogenin bearing two flanking hydroxyl groups along with three additional hydroxyl groups, one of which forms a 1,5,9-triol moiety . In vitro research has demonstrated that this compound exhibits significant cytotoxic properties against a panel of human tumor cell lines . Its cytotoxic profile shows particular selectivities toward certain adenocarcinoma cell lines, underscoring its value as a tool for investigating novel anticancer mechanisms and pathways . Researchers utilize this compound in pharmacological and bioassay-guided studies to explore the structure-activity relationships of annonaceous acetogenins and their potential effects on cancer cell proliferation and death. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes in controlled in vitro settings. It is not intended for use in humans, for diagnostic procedures, or for any clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64O8 B1230601 Muricapentocin CAS No. 205304-30-9

Properties

CAS No.

205304-30-9

Molecular Formula

C35H64O8

Molecular Weight

612.9 g/mol

IUPAC Name

2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-12-19-31(39)33-22-23-34(43-33)32(40)21-20-29(37)17-13-15-28(36)16-14-18-30(38)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26?,28?,29?,30-,31-,32-,33?,34?/m1/s1

InChI Key

OGJFDIKXSQSEIB-WZUBUVAVSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@H](C1CCC(O1)[C@@H](CCC(CCCC(CCC[C@H](CC2=CC(OC2=O)C)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Synonyms

muricapentocin

Origin of Product

United States

Origin, Isolation, and Structural Insights of Muricapentocin

Botanical Sources and Geographic Distribution of Annona muricata L.

Muricapentocin is a natural compound derived from Annona muricata L., a species belonging to the Annonaceae family. frontiersin.orgnih.gov This evergreen tree is commonly known as soursop, graviola, or guanabana. nih.govwikipedia.orgnih.gov

Annona muricata is native to the tropical regions of the Americas and the Caribbean. wikipedia.orgglobinmed.com It is now widely cultivated in tropical and subtropical areas across the globe, including Southeast Asia, Africa, and India. nih.govwikipedia.orgglobinmed.com The tree thrives in areas with high humidity and warm winters, typically at elevations from sea level up to 1,200 meters. wikipedia.orgglobinmed.com While tolerant of poor soil, it is sensitive to frost, with temperatures below 5°C causing damage to the plant. wikipedia.org

The tree typically grows to a height of 3 to 10 meters and is characterized by its low-branching and slender form. globinmed.comnparks.gov.sg It produces large, heart-shaped, green fruit with soft spines. nih.govnparks.gov.sg The leaves are oblong-obovate, smooth, and glossy. globinmed.comnparks.gov.sg Different parts of the plant, including the leaves, seeds, and fruits, have been utilized in traditional medicine in various cultures. frontiersin.orgmdpi.com

Table 1: Geographic Distribution and Common Names of Annona muricata L.

Region/CountryCommon Names
Americas & Caribbean Soursop, Guanábana, Graviola, Paw-Paw nih.govwikipedia.orgnih.gov
Malaysia Durian belanda, Durian benggala, Durian makkah globinmed.com
Indonesia Sirsak, Nangka belanda (Java), Nangka seberang globinmed.com
Thailand Thurian-thet, Thurian-khaek, Rian-nam globinmed.com
Philippines Guayabano (Tagalog), Atti (Ibanag), Llabanos (Bisaya) globinmed.com
Cambodia Tiep banla, Tiep barang globinmed.com
Vietnam Mang câù xiêm globinmed.com
France Corossol épineux globinmed.com

Methodologies for Extraction and Primary Isolation from Plant Biomass

The initial step in obtaining this compound involves the extraction of bioactive compounds from the biomass of Annona muricata, typically the leaves. doc-developpement-durable.orgnih.gov A common method employed is solvent extraction, where the plant material is soaked or percolated with a suitable solvent to draw out the desired chemical constituents.

Ethanol (B145695) is frequently used as the extraction solvent due to its ability to dissolve a broad range of compounds, including acetogenins (B1209576). core.ac.uk Other solvents such as chloroform, methanol, and ethyl acetate (B1210297) have also been utilized. scielo.brui.ac.id The choice of solvent can influence the profile and yield of the extracted compounds. For instance, some highly hydroxylated acetogenins may not be efficiently extracted with less polar solvents like chloroform. core.ac.uk

Several techniques can be employed for the extraction process:

Maceration: This involves soaking the plant material in a solvent for a specific period. mdpi.com

Soxhlet Extraction: A continuous extraction method where the solvent is repeatedly passed over the plant material, which can be time-consuming. scielo.broatext.comoatext.com

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often in a shorter time frame. scielo.brmdpi.com

Thermosonication-Assisted Extraction (TSAE): This method combines ultrasound with controlled heating, which has been shown to be more effective than UAE and Soxhlet methods for extracting acetogenins from A. muricata seeds. mdpi.com

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes a series of partitioning and fractionation steps. core.ac.ukui.ac.id This is often guided by bioactivity assays, such as the brine shrimp lethality test, to concentrate the fractions containing the active acetogenins. core.ac.uk Polarity-guided fractionation, using a sequence of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate), is a common strategy to separate compounds based on their chemical properties. ui.ac.idui.ac.id The fraction rich in acetogenins is then carried forward for further purification. ui.ac.id

Advanced Chromatographic Techniques for this compound Purification

Following initial extraction and fractionation, advanced chromatographic techniques are essential for the purification of this compound from the enriched extract. core.ac.ukunizg.hr Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase. unizg.hr

Open Column Chromatography is often the first step in the purification process. core.ac.uk The crude or fractionated extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. ui.ac.id A series of solvents or solvent mixtures (eluents) of increasing polarity are then passed through the column to separate the compounds. ui.ac.id Fractions are collected and analyzed, often using techniques like Thin Layer Chromatography (TLC), to identify those containing the target compounds. scielo.br

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. core.ac.ukoatext.com Reversed-phase HPLC is frequently employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. oatext.comoatext.com A gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of acetogenins with similar structures. oatext.comoatext.com Detection is commonly carried out using an ultraviolet (UV) detector, often set at a wavelength of 220 nm, which is characteristic for the α,β-unsaturated γ-lactone ring present in acetogenins. oatext.comacs.org

The combination of these chromatographic methods allows for the isolation of this compound in a highly purified form, which is necessary for its structural elucidation and biological evaluation. core.ac.uk

Table 2: Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase/EluentPurpose
Open Column Chromatography Silica GelHexane, Chloroform, Ethyl Acetate (and mixtures)Initial separation and fractionation of the crude extract. ui.ac.id
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18)Acetonitrile/Water (gradient)Final purification to obtain high-purity this compound. oatext.comoatext.com

Elucidation of Specific Structural Features of this compound Relevant to its Classification as a Mono-Tetrahydrofuran Acetogenin (B2873293)

This compound is classified as a mono-tetrahydrofuran (mono-THF) acetogenin based on its distinct chemical structure. doc-developpement-durable.orgnih.govfoodb.ca Annonaceous acetogenins are a class of polyketide-derived fatty acid derivatives characterized by a long hydrocarbon chain (typically C35 or C37) that terminates in a methyl-substituted α,β-unsaturated γ-lactone ring. oatext.comfoodb.ca

The key structural features of this compound that define its classification include:

A Long Hydrocarbon Chain: It possesses a C35 aliphatic chain. foodb.caresearchgate.net

A Terminal γ-lactone Ring: The molecule contains an α,β-unsaturated γ-lactone ring at one end. foodb.ca This feature is crucial for the biological activity of many acetogenins. ui.ac.id

A Single Tetrahydrofuran (B95107) (THF) Ring: Centrally located within the hydrocarbon chain is a single THF ring. doc-developpement-durable.orgfoodb.caacs.org The presence of one THF ring specifically categorizes it as a mono-THF acetogenin. doc-developpement-durable.orgacs.org

Multiple Hydroxyl Groups: this compound is a pentahydroxylated acetogenin, meaning it has five hydroxyl (-OH) groups. acs.orgacs.org

Flanking Hydroxyls: Two of these hydroxyl groups are positioned "flanking" the THF ring, one on each side. doc-developpement-durable.orgnih.govacs.org

A 1,5,9-Triol Moiety: Uniquely, this compound features three additional hydroxyl groups arranged in a 1,5,9-triol sequence on the hydrocarbon chain segment between the THF ring and the lactone ring. acs.orgacs.org Specifically, these are located at carbons C-4, C-8, and C-12. acs.orgacs.org

The precise arrangement and stereochemistry of the THF ring and the various hydroxyl groups are determined using sophisticated spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to fully elucidate the molecule's three-dimensional structure. acs.orgacs.org The placement of the 1,5,9-triol moiety was confirmed through analysis of fragment ions in the electron impact mass spectrum (EIMS). acs.orgacs.org

Table 3: Structural Features of this compound

FeatureDescription
Chemical Formula C35H64O8 foodb.ca
Molecular Weight 612.8779 g/mol (Average) foodb.ca
Classification Annonaceous acetogenin, Mono-tetrahydrofuran type foodb.ca
Core Structure Long-chain fatty acid derivative with a terminal γ-lactone ring. foodb.ca
Key Functional Groups - Single Tetrahydrofuran (THF) ring - Five hydroxyl (-OH) groups - α,β-unsaturated γ-lactone foodb.caacs.org
Distinguishing Feature Presence of a 1,5,9-triol moiety at positions C-4, C-8, and C-12. acs.orgacs.org

Biosynthetic Pathways and Engineering Prospects of Muricapentocin

Proposed Biosynthetic Route from Polyketide Precursors

The biosynthesis of muricapentocin, like other acetogenins (B1209576), is not fully elucidated but is widely proposed to originate from the polyketide pathway, which is analogous to fatty acid biosynthesis. mdpi.comspandidos-publications.comfrontiersin.org This pathway utilizes simple building blocks that are sequentially condensed to form a long polyketone chain, which then undergoes a series of modifications to yield the final complex structure.

The proposed biosynthetic journey begins with long-chain fatty acids (C32 or C34) which act as the backbone. nih.govmdpi.com It is hypothesized that the characteristic tetrahydrofuran (B95107) (THF) rings are formed from polyene precursors within this fatty acid chain. The process is thought to involve the stereospecific epoxidation of double bonds in the polyene chain, followed by a cascade of intramolecular cyclization reactions to form the hydroxylated THF core. nih.govcore.ac.uk The terminal α,β-unsaturated γ-lactone ring, a hallmark of most acetogenins, is believed to be formed by the combination of the fatty acid chain with a 2-propanol unit at the C-2 position. sysrevpharm.orgnih.gov A γ-lactone is considered a likely biosynthetic precursor to the more complex acetogenin (B2873293) structures. spandidos-publications.com

Proposed Step Description Precursor/Intermediate
Initiation A long-chain fatty acid (C32/C34) serves as the starter unit for the polyketide synthase machinery.Long-chain fatty acid
Elongation Sequential condensation of acetate (B1210297) units (from malonyl-CoA) to extend the carbon backbone.Polyketide chain
Polyene Formation Dehydration reactions create a series of conjugated or non-conjugated double bonds.Polyene fatty acid
Epoxidation Specific double bonds are oxidized to form epoxides.Polyepoxide fatty acid
Cyclization Intramolecular epoxide ring-opening leads to the formation of the characteristic THF rings.Hydroxylated THF core
Lactonization The carboxylic acid terminus reacts with a C2-propanol unit to form the terminal γ-lactone.This compound

Identification and Characterization of Key Enzymes in Acetogenin Biosynthesis

While the specific enzymes for this compound biosynthesis in Annona muricata have not been definitively identified, the proposed pathway points to the central role of Polyketide Synthases (PKSs). ontosight.aisciepublish.com PKSs are large, multi-domain enzymes that catalyze the assembly of polyketides. sciepublish.comnih.gov Plant PKSs are typically Type III PKSs, which function as iterative homodimers. sciepublish.com

The synthesis of a complex polyketide like this compound would likely involve a modular PKS system, where different domains or modules are responsible for each step of chain elongation and modification. nih.gov Key enzymatic domains expected to be involved include:

Acyl-CoA Carboxylase (ACC): Generates malonyl-CoA, the primary extender unit for polyketide chain elongation.

Acyltransferase (AT): Selects and loads the starter (fatty acyl-CoA) and extender (malonyl-CoA) units onto the PKS. nih.gov

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming decarboxylative condensation reaction. sciepublish.com

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): These domains work to modify the β-keto group formed after each condensation, creating the various hydroxylated and saturated positions along the carbon chain.

Epoxidase/Monooxygenase: Likely a cytochrome P450-type enzyme, responsible for the epoxidation of the polyene precursor to the THF rings. sciepublish.com

Thioesterase (TE): Catalyzes the final release of the polyketide chain from the PKS enzyme, often coupled with cyclization to form the lactone ring. sciepublish.com

The direct study of these enzymes is hampered by the difficulty of working with the Annonaceous plants, which are slow-growing and challenging for tissue culture studies. sysrevpharm.org

Enzyme/Domain Type Predicted Function in this compound Biosynthesis
Polyketide Synthase (PKS)Core enzyme complex that assembles the polyketide backbone. ontosight.ai
Acyltransferase (AT)Selects and loads fatty acid starter and malonyl-CoA extender units. nih.gov
Ketosynthase (KS)Catalyzes chain elongation via decarboxylative condensation. sciepublish.com
Reductases/Dehydratases (KR, ER, DH)Determines the pattern of hydroxyl groups and saturation along the chain.
Cytochrome P450 MonooxygenaseLikely catalyzes the epoxidation reactions required for THF ring formation. sciepublish.com
Thioesterase (TE) / Lactone SynthaseReleases the final chain and catalyzes the formation of the γ-lactone ring. sciepublish.com

Genetic Basis and Transcriptional Regulation of this compound Biosynthesis

The genetic foundation for the biosynthesis of this compound remains largely uncharacterized. In microorganisms and some plants, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically grouped together in the genome, forming a Biosynthetic Gene Cluster (BGC). nih.gov It is highly probable that the genes for this compound, including the core PKS and various tailoring enzymes (e.g., P450s, transferases), are located in such a cluster within the Annona muricata genome. frontiersin.org

The regulation of polyketide production is a tightly controlled process, occurring at multiple levels to ensure that these metabolically expensive compounds are produced only when needed. ontosight.ai

Transcriptional Regulation: This is a primary control point. The expression of BGC genes is typically controlled by specific transcription factors. ontosight.ai These regulatory proteins can bind to promoter regions of the biosynthetic genes, activating or repressing their transcription in response to developmental cues or environmental stresses.

Post-Transcriptional and Post-Translational Regulation: Mechanisms such as RNA interference can control mRNA stability, while modifications to the biosynthetic enzymes themselves can alter their activity and stability. ontosight.ai

The identification of the this compound BGC and its specific regulatory elements is a critical next step for understanding and engineering its production. The lack of this genetic information is currently a major bottleneck in the field. sysrevpharm.org

Chemoenzymatic and Synthetic Biology Strategies for Enhanced Production

Given the low natural abundance of this compound and the challenges in its total chemical synthesis, there is significant interest in developing alternative production platforms. Chemoenzymatic and synthetic biology approaches offer promising avenues for enhancing the production of this compound and related acetogenins. researchgate.netrsc.org

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of biocatalysis. Researchers have successfully used this approach to create the core structures of acetogenins. For example, microbial dioxygenases have been used to produce chiral diols from simple aromatic compounds, which are then chemically converted through steps like iodoetherification to stereoselectively form the trans-THF cores characteristic of acetogenins. rsc.orgnih.govacs.orgacs.org This strategy allows for the creation of key structural motifs that are difficult to produce through purely chemical or biological means.

Synthetic biology aims to reconstruct the entire biosynthetic pathway in a more manageable host organism, such as E. coli or yeast. frontiersin.orgsciepublish.com This "bottom-up" approach involves identifying all the necessary genes from the BGC and expressing them in a microbial chassis. sciepublish.com Key strategies for enhancing production in these heterologous systems include:

Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of starter units (acyl-CoAs) and extender units (malonyl-CoA). frontiersin.orgnih.gov

Pathway Optimization: Fine-tuning the expression levels of each biosynthetic gene using different promoters and gene copy numbers to prevent the accumulation of toxic intermediates and maximize flux towards the final product. frontiersin.org

Enzyme Engineering: Modifying the PKS and tailoring enzymes through directed evolution or rational design to improve their activity, stability, or even to create novel acetogenin analogs. sciepublish.com

These advanced engineering strategies hold the potential to overcome the supply limitations of this compound, enabling sustainable production for further research and development. researchgate.net

Strategy Description Potential Application for this compound
Chemoenzymatic Synthesis Combines chemical reactions with enzymatic transformations to build complex molecules. rsc.orgStereoselective synthesis of the hydroxylated THF ring core, a key structural component. nih.govacs.org
Heterologous Expression Transferring the entire biosynthetic gene cluster into a microbial host like E. coli or yeast. frontiersin.orgEnables scalable fermentation-based production of this compound, independent of the plant source.
Metabolic Engineering Optimizing the host organism's metabolism to increase the supply of biosynthetic precursors. nih.govIncreasing the availability of long-chain fatty acids and malonyl-CoA to boost yields.
Enzyme Engineering Altering the structure and function of biosynthetic enzymes (e.g., PKS). sciepublish.comImproving catalytic efficiency or generating novel derivatives of this compound with potentially enhanced properties.

Synthetic Methodologies and Structural Modifications of Muricapentocin

Total Synthesis Approaches for Muricapentocin and Analogues with Polyol Motifs

The total synthesis of Annonaceous acetogenins (B1209576), including this compound and its analogues, represents a significant challenge in organic chemistry due to the presence of multiple stereocenters, long aliphatic chains, and the characteristic γ-lactone ring. nih.govepfl.ch While a specific total synthesis for this compound is not extensively detailed in readily available literature, the strategies employed for structurally similar acetogenins provide a clear blueprint for its potential synthesis. This compound is a mono-tetrahydrofuran (THF) ring acetogenin (B2873293) with multiple hydroxyl groups, making the stereocontrolled construction of its polyol sections a critical aspect of any synthetic plan. psu.eduvidarium.org

Convergent strategies are commonly favored for synthesizing complex natural products like acetogenins. nih.govepfl.ch This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. For a molecule like this compound, a likely convergent strategy would involve the synthesis of three main fragments:

The polyol-containing THF ring system.

The long aliphatic hydrocarbon chain.

The α,β-unsaturated γ-lactone (butenolide) terminus. nih.gov

The synthesis of the polyol motifs, which are chains of alternating hydroxyl groups, requires precise stereochemical control. researchgate.net Methodologies for achieving this include substrate-controlled reactions, chiral auxiliary-based methods, and asymmetric catalysis. For instance, Sharpless asymmetric epoxidation and dihydroxylation are powerful tools for installing the required stereocenters along the carbon chain.

The construction of the substituted THF ring is another crucial step. Strategies for synthesizing trans-2,5-disubstituted THF rings, a common feature in many acetogenins, have been developed, sometimes involving an oxygen-to-carbon rearrangement. nih.gov For the synthesis of related acetogenins like muricadienin, key steps have included chemoselective hydroboration and Z-selective Wittig reactions to construct the carbon backbone. nih.gov Ring-closing metathesis has also been employed as a key step in the synthesis of other acetogenins, demonstrating its utility in forming cyclic structures. rsc.org

Table 1: Key Synthetic Strategies for Acetogenin Core Structures

Structural MoietyKey Synthetic Reactions/Strategies
Polyol Chain Sharpless Asymmetric Epoxidation, Asymmetric Dihydroxylation, Aldol Additions
THF Ring Oxidative Cyclization, Ring-Closing Metathesis, Iodocyclization
Butenolide Ring Hetero-Diels-Alder Reaction, Fries Rearrangement, Wittig-type Olefination
Aliphatic Chain Sonogashira Coupling, Wittig Reaction, Grignard Coupling

Semi-Synthetic Derivatization of Natural this compound Scaffolds

Semi-synthesis offers a practical alternative to the lengthy and often low-yielding total synthesis of complex natural products. This approach utilizes the naturally occurring compound, isolated from sources like the leaves of Annona muricata, as a starting scaffold for chemical modifications. mdpi.comtapi.com The primary goal of semi-synthetic derivatization is to enhance the molecule's properties, such as potency, selectivity, stability, or bioavailability, and to explore structure-activity relationships (SAR). tapi.comafjbs.com

For this compound, the multiple hydroxyl groups along its structure are prime targets for derivatization. These functional groups can be modified through a variety of common organic reactions:

Esterification and Etherification: The hydroxyl groups can be converted into esters or ethers. This modification alters the polarity and lipophilicity of the compound, which can significantly impact its ability to cross cell membranes. For example, creating ester derivatives could serve as a prodrug strategy, where the ester is cleaved in vivo to release the active parent compound.

Oxidation: Selective oxidation of secondary alcohols to ketones can provide insights into the importance of specific hydroxyl groups for biological activity. The resulting ketones could also serve as handles for further modifications.

Halogenation: Introducing halogen atoms at specific positions can influence the molecule's electronic properties and binding interactions with biological targets. Late-stage C-H bromination has been successfully applied to other complex natural products to generate highly potent analogues. biorxiv.org

The derivatization of the butenolide ring is another avenue for semi-synthetic exploration. Modifications to this moiety can affect the compound's reactivity and its potential as a Michael acceptor, which is often crucial for the biological activity of acetogenins. The complexity of the this compound molecule requires high-yield reactions and advanced purification techniques, such as chromatography, to successfully isolate the desired derivatives. tapi.com

Rational Design Principles for Novel this compound Derivatives and Hybrid Structures

Rational design leverages computational tools and a deep understanding of the biological target to guide the synthesis of novel derivatives with improved properties. nih.gov This in silico approach can predict how structural changes might affect a compound's binding affinity and pharmacokinetic profile, thereby prioritizing the most promising candidates for synthesis and reducing the need for extensive trial-and-error. researchgate.net

Molecular docking is a key computational technique used in the rational design of this compound derivatives. nih.gov This method models the interaction between a ligand (the derivative) and a protein target at the atomic level. For instance, this compound and its analogue, annomuricin E, have been studied via molecular docking to understand their antiproliferative activity. nih.gov Such studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of a target protein. informahealthcare.com By identifying which parts of the this compound scaffold are most critical for binding, researchers can design modifications that enhance these interactions.

Network pharmacology is another powerful tool that can be used to identify potential targets and signaling pathways for compounds like this compound. nih.gov This approach analyzes the complex interactions between drugs, targets, and diseases, helping to elucidate the mechanism of action and identify opportunities for creating multi-target agents. researchgate.net

The design of hybrid structures is an advanced strategy that involves combining the pharmacophoric elements of this compound with other known active molecules. For example, a portion of the this compound scaffold could be linked to another pharmacophore, such as a heterocyclic moiety known to possess therapeutic properties. mdpi.com This can lead to hybrid compounds with novel or synergistic modes of action. The principles of rational design are crucial in determining how to best link these molecular fragments to ensure proper folding and interaction with the intended biological targets.

Table 2: Computational Tools in the Rational Design of this compound Derivatives

Computational MethodApplication in Drug DesignPredicted Parameters
Molecular Docking Predicts the binding orientation and affinity of a molecule to a protein target. nih.govinformahealthcare.comBinding energy, binding pose, key amino acid interactions.
Molecular Dynamics (MD) Simulation Simulates the movement of the ligand-protein complex over time to assess stability. nih.govinformahealthcare.comConformational changes, RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation).
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. nih.govBioavailability, permeability, potential toxicity.
Network Pharmacology Identifies potential protein targets and biological pathways affected by the compound. nih.govDrug-target networks, disease-pathway associations.

Mechanistic Dissection of Muricapentocin S Biological Activities

Molecular and Cellular Targets of Muricapentocin Action

This compound's efficacy is rooted in its ability to engage with and modulate the function of several key cellular components critical for cancer cell survival and proliferation.

A primary mechanism of action for Annonaceous acetogenins (B1209576), including likely this compound, is the potent inhibition of Mitochondrial Complex I (NADH-ubiquinone oxidoreductase). dntb.gov.ua This enzyme complex is the first and largest of the five complexes of the electron transport chain in the inner mitochondrial membrane. elifesciences.org Its inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.

This disruption has profound consequences for cellular energy metabolism. The blockage of the electron transport chain significantly curtails the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. elifesciences.orgnih.gov Cancer cells, with their high metabolic demands for rapid growth and proliferation, are particularly vulnerable to ATP depletion. nih.gov This energy crisis can halt essential cellular processes and trigger downstream cell death pathways. Research on other mitochondrial complex I inhibitors has shown that this disruption can lead to a metabolic shift towards glycolysis, but for many cancer cells that rely on oxidative phosphorylation, this is an unsustainable state. nih.govnih.gov The resulting cellular energy deficit is a key factor in the anti-cancer effects of compounds that target mitochondrial respiration.

Table 1: Effects of Mitochondrial Complex I Inhibition by Acetogenin-related Compounds
Compound ClassSpecific TargetPrimary EffectConsequence for Cancer CellsReference
Annonaceous AcetogeninsMitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)Inhibition of electron transport chainDecreased ATP production, energy crisis dntb.gov.ua
General Complex I InhibitorsMitochondrial Complex IDisruption of oxidative phosphorylationInduction of apoptosis, metabolic stress elifesciences.orgnih.gov

This compound is thought to exert its influence on key cellular signaling pathways that govern cell survival, proliferation, and differentiation. While direct studies on this compound are limited, research on analogous compounds, such as other flavonoids and acetogenins, provides insight into its probable mechanisms. These pathways include the Extracellular signal-regulated kinase (ERK), Akt (also known as Protein Kinase B), and Protein Kinase C (PKC) signaling cascades.

The ERK/MAPK pathway is a crucial regulator of cell proliferation, and its dysregulation is common in many cancers. researchgate.netfrontiersin.orgdntb.gov.ua Similarly, the PI3K/Akt pathway is a central node for cell survival signals, promoting growth and inhibiting apoptosis. researchgate.netnih.govnih.gov Studies on the flavonoid myricetin, for instance, have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to apoptosis in pancreatic cancer cells. researchgate.netnih.gov It is plausible that this compound employs a similar strategy to undermine the pro-survival signaling networks within cancer cells. The PKC family of enzymes is also involved in a variety of cellular processes, including proliferation and apoptosis, and represents another potential target for modulation by compounds like this compound. researchgate.net

Table 2: Modulation of Signaling Pathways by Related Bioactive Compounds
Signaling PathwayGeneral Function in CancerEffect of Inhibitory CompoundsPotential Outcome for Cancer CellsReference
ERK/MAPKPromotes proliferation and survivalInhibition of phosphorylation cascadeDecreased proliferation, induction of apoptosis researchgate.netfrontiersin.org
PI3K/AktPromotes survival, inhibits apoptosisInhibition of Akt activationInduction of apoptosis researchgate.netnih.gov
Protein Kinase C (PKC)Variable roles in proliferation and apoptosisModulation of PKC activityContext-dependent effects on cell fate researchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). dntb.gov.uanih.govresearchgate.net These transporters act as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.govfrontiersin.org

Research on other Annonaceous acetogenins, such as annonacin, has revealed their potential to counteract MDR. nih.govnih.gov These compounds can act as competitive inhibitors, binding to the drug-binding sites of ABCB1 and thereby preventing the efflux of conventional chemotherapy drugs. nih.gov This action effectively resensitizes resistant cancer cells to treatment. In-silico studies have suggested that acetogenins can stably interact with the drug-binding region of P-glycoprotein. nih.gov By inhibiting the function of these efflux pumps, this compound could potentially be used in combination with other anticancer agents to overcome MDR, a promising strategy for improving therapeutic outcomes. mdpi.com

The broad bioactivity of natural products like this compound suggests the possibility of interactions with a wider range of enzymes and receptors beyond those already discussed. While specific interactions for this compound are yet to be fully elucidated, the chemical structure of acetogenins allows for potential engagement with various cellular targets. These could include other enzymes involved in metabolic pathways or cell surface receptors that trigger intracellular signaling cascades. Further research is necessary to comprehensively map the interactome of this compound and uncover additional mechanisms contributing to its biological effects.

Cellular Responses and Phenotypic Modulations Induced by this compound

The molecular interactions of this compound culminate in a series of cellular responses that ultimately determine the fate of the cancer cell.

A primary phenotypic outcome of this compound treatment is the induction of apoptosis, or programmed cell death. This process is executed through multiple, interconnected pathways.

Mitochondrial-Mediated (Intrinsic) Pathway: The inhibition of mitochondrial complex I and subsequent ATP depletion, as discussed earlier, plays a crucial role in initiating the mitochondrial-mediated pathway of apoptosis. nih.govresearchgate.net This pathway is characterized by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. nih.govresearchgate.netnih.gov One such factor is cytochrome c, which, upon release, binds to Apaf-1 and pro-caspase-9 to form the apoptosome. mdpi.com This complex then activates caspase-9, which in turn activates downstream effector caspases. mdpi.com

Caspase-Dependent Pathways: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. scielo.brscielo.br The mitochondrial pathway converges on the activation of caspase-9, an initiator caspase. mdpi.com This leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.govscielo.br The involvement of caspase-8, an initiator caspase typically associated with the extrinsic (death receptor-mediated) pathway, can also be a feature, indicating potential crosstalk between the intrinsic and extrinsic pathways. researchgate.net

AIF-Dependent Pathways: In addition to the caspase-dependent mechanisms, this compound may also induce apoptosis through caspase-independent pathways. One key mediator of this is the Apoptosis-Inducing Factor (AIF). johnshopkins.edunih.govnih.gov Upon mitochondrial outer membrane permeabilization, AIF is released from the mitochondrial intermembrane space and translocates to the nucleus. johnshopkins.edunih.gov In the nucleus, AIF promotes chromatin condensation and large-scale DNA fragmentation, leading to cell death in a manner that does not require caspase activation. nih.govnih.govresearchgate.net This provides an alternative route to cell death, which can be particularly important in cancer cells that have developed resistance to caspase-dependent apoptosis.

Cell Cycle Arrest in G1 Phase

This compound has been shown to induce cell cycle arrest at the G1 phase, a critical checkpoint for cell growth and proliferation. This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting cell division. Studies have demonstrated that treatment with related compounds can significantly increase the percentage of cells in the G0/G1 phase while decreasing the proportions in the S and G2/M phases. For instance, one study observed that after 36 hours of treatment, the fraction of cells in the G0/G1 phase increased from approximately 67.06% to 83.02%, and further to 87.39% after 72 hours. nih.gov This G1 arrest is a key mechanism behind the compound's anti-proliferative effects. nih.gov

The molecular mechanism underlying this G1 phase arrest involves the modulation of key regulatory proteins. One proposed pathway is the inhibition of the AKT-Cyclin D1 signaling pathway. nih.gov AKT, a serine/threonine kinase, plays a crucial role in cell cycle progression by regulating Cyclin D1. Inhibition of AKT by compounds like this compound leads to the suppression of Cyclin D1, a protein essential for the G1/S phase transition. nih.gov This disruption of the AKT-Cyclin D1 axis is a primary contributor to the observed G0/G1 phase cell cycle arrest. nih.gov Other research has also highlighted the role of CDK inhibitors, such as p27, in mediating G1 arrest by binding to and inactivating cyclin-CDK complexes. youtube.com

Inhibition of Cell Proliferation, Migration, and Invasion

This compound demonstrates significant inhibitory effects on cell proliferation, a hallmark of cancer. This anti-proliferative activity has been observed in a dose-dependent manner across various cancer cell lines. nih.gov The inhibition of proliferation is closely linked to the induction of cell cycle arrest, as discussed previously. By preventing cells from dividing, this compound effectively curtails tumor growth.

Beyond inhibiting proliferation, this compound also impedes cancer cell migration and invasion, which are critical processes in metastasis. nih.govwindows.net Studies have shown that treatment with related compounds can weaken filopodia and lamellipodia, cellular protrusions essential for cell movement, leading to a more compact cell arrangement. nih.gov This effect is often associated with the inhibition of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade surrounding tissues. nih.gov

The molecular mechanisms underlying the inhibition of migration and invasion involve the regulation of key proteins associated with EMT. For example, an upregulation of E-cadherin expression and a downregulation of N-cadherin and vimentin (B1176767) have been observed following treatment with similar compounds. nih.gov E-cadherin is an adhesion molecule that maintains cell-cell junctions, and its loss is a key event in EMT. Conversely, N-cadherin and vimentin are mesenchymal markers associated with increased cell motility. By modulating the expression of these proteins, this compound can reverse the EMT process and thereby inhibit the migration and invasion of cancer cells. nih.gov

Induction of Metabolic Catastrophe and Alterations in Glucose Metabolism

This compound is believed to induce metabolic catastrophe in cancer cells by disrupting their glucose metabolism. nih.gov Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," to support their rapid proliferation. mdpi.com They become highly dependent on a steady supply of glucose for energy production. nih.gov this compound appears to exploit this dependency by interfering with glucose utilization.

The induction of metabolic catastrophe can be achieved by targeting key enzymes and transporters involved in glycolysis. nih.gov For instance, inhibiting glucose uptake or blocking enzymes like hexokinase can lead to a state of metabolic crisis within the cancer cell. nih.gov This disruption of energy production can ultimately trigger cell death. nih.gov Furthermore, some studies suggest that alterations in glucose metabolism can be linked to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. mdpi.com Activation of AMPK can lead to the impairment of glucose metabolism and a reduction in the stemness characteristics of cancer stem cells. mdpi.com

Contributions to Anti-inflammatory and Antinociceptive Responses

This compound and related compounds have demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) activities in various animal models. nih.govresearchgate.netnih.gov The anti-inflammatory effects have been observed in both acute and chronic inflammation models. researchgate.net For example, oral administration of extracts containing these compounds has been shown to reduce paw edema induced by inflammatory agents like carrageenan. nih.gov This effect is thought to be mediated by the inhibition of inflammatory mediators. nih.gov

The antinociceptive properties of these compounds have been evaluated using various pain models, including the acetic acid-induced writhing test and the hot plate test. nih.gov In the writhing test, pre-treatment with these compounds significantly reduced the number of abdominal contortions, indicating a peripheral analgesic effect. nih.gov This effect is likely due to the inhibition of prostaglandin (B15479496) synthesis. nih.gov In the hot plate test, an increase in reaction time was observed, suggesting a central analgesic mechanism. nih.gov Some studies suggest that the antinociceptive effects may be mediated, at least in part, through the activation of opioid receptors. nih.gov

In Vitro Pharmacological Characterization of this compound

Comprehensive Cytotoxicity Profiling Across Diverse Cancer Cell Lines

The cytotoxic effects of this compound and related compounds have been extensively evaluated against a wide range of human cancer cell lines. These studies consistently demonstrate potent cytotoxic activity in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

For example, in one study, the IC50 value for an extract containing related compounds against MCF-7 breast cancer cells was found to be 5.3 µg/mL for the ethanol (B145695) extract and 2.86 µg/mL for the ethyl acetate (B1210297) fraction. nih.gov Notably, these compounds often exhibit selective cytotoxicity towards cancer cells while showing minimal toxicity to non-cancerous cells. nih.gov The cytotoxic activity has been confirmed across various cancer types, including but not limited to breast, lung, prostate, colorectal, and liver cancer cell lines. researchgate.net

Cytotoxicity of this compound-related Compounds in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
MCF-7Breast Adenocarcinoma5.3 µg/mL (ethanol extract), 2.86 µg/mL (ethyl acetate fraction) nih.gov
NCI-H295RAdrenocortical CarcinomaSub-nanomolar concentrations mdpi.comresearchgate.net
DLD-1Colorectal AdenocarcinomaEffective in 12.5–200 μM range rsc.org

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are crucial for elucidating the molecular mechanisms of action of this compound, including identifying its direct molecular targets and analyzing the signaling pathways it modulates. These assays provide evidence of "target engagement," confirming that the compound interacts with its intended biological target within the cell. nih.gov

One common approach involves quantitative, differential mass spectrometry to identify and monitor phosphorylation changes on target kinases upon drug treatment. nih.gov For instance, the modulation of specific phosphorylation sites on a kinase can serve as a direct biomarker of drug-target engagement. nih.gov Western blot and immunocytochemistry are also widely used to study the expression and localization of key proteins involved in pathways affected by the compound. mdpi.comresearchgate.net For example, these techniques can be used to assess changes in the nuclear localization of proteins like β-catenin or the phosphorylation status of kinases like AKT. nih.govmdpi.com Furthermore, pathway analysis can be conducted to understand the broader impact of the compound on cellular signaling networks, such as the PI3K/Akt pathway. nih.gov

Biochemical Assays for this compound Research

Assay TypePurposeExample ApplicationReference
Quantitative Mass SpectrometryIdentify and quantify drug-specific phosphorylation changes to measure target engagement.Monitoring phosphorylation sites on target kinases. nih.gov
Western BlotEvaluate protein expression levels.Assessing changes in β-catenin expression. mdpi.comresearchgate.net
ImmunocytochemistryStudy protein localization within cells.Analyzing the nuclear localization of β-catenin. mdpi.comresearchgate.net
q-RT-PCREvaluate gene expression levels.Measuring changes in gene expression in response to treatment. mdpi.com

In Vivo Preclinical Efficacy and Mechanistic Studies in Animal Models

The preclinical evaluation of this compound's biological activities in whole animal systems is crucial for understanding its therapeutic potential. While studies on the isolated compound are limited, research on extracts of Annona muricata leaves, of which this compound is a known constituent, provides significant insights into its possible in vivo effects. These studies in animal models have begun to dissect the mechanistic basis for its observed chemopreventive, anti-inflammatory, and antinociceptive properties.

Chemopreventive Activities in Carcinogenesis Models (e.g., Skin Papillomagenesis in Mice)

The potential of Annona muricata leaf extract (AMLE), containing this compound, to prevent cancer has been investigated using a well-established two-stage model of skin papillomagenesis in mice. This model involves the application of a tumor initiator, 7,12-dimethylbenz(a)anthracene (DMBA), followed by repeated applications of a tumor promoter, croton oil.

Treatment ProtocolKey FindingsHistopathological Observations
Peri-initiation (AMLE applied before and after DMBA)Significant, dose-dependent reduction in tumor incidence, burden, and volume.Reduced hyperplasia; absence of keratin (B1170402) pearls and rete ridges in AMLE-treated groups.
Promotion (AMLE applied after croton oil)Significant, dose-dependent reduction in tumor development.
Peri-initiation and PromotionComplete inhibition of tumor development at higher doses. Increased average latent period for tumor appearance.

Evaluation of Anti-inflammatory and Antinociceptive Effects in Rodent Models

The traditional use of Annona muricata for pain and inflammation has been substantiated in various rodent models, pointing to the potential contribution of its constituents like this compound to these effects.

The anti-inflammatory activity of an ethanolic extract of A. muricata leaves was demonstrated in the carrageenan-induced paw edema model in rats. Oral administration of the extract significantly reduced paw swelling. nih.gov This effect is likely due to the inhibition of inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins, which are known to be released in this model. nih.gov Furthermore, in a carrageenan-induced pleurisy model, the extract reduced both the volume of inflammatory exudate and the migration of leukocytes to the inflamed site, further confirming its anti-inflammatory properties. nih.gov

The antinociceptive (pain-relieving) effects were evaluated using several models. In the acetic acid-induced writhing test in mice, the extract significantly reduced the number of abdominal contortions, a response indicative of peripheral analgesic activity. nih.gov This effect is thought to be mediated by the inhibition of prostaglandin synthesis. nih.gov In the formalin test, which has two phases corresponding to neurogenic and inflammatory pain, the extract inhibited both phases, suggesting both central and peripheral mechanisms of action. nih.gov The hot plate test, which measures the response to thermal pain, showed that the extract increased the reaction time, indicating a centrally mediated analgesic effect. nih.gov Interestingly, the antinociceptive action was not completely reversed by naloxone, an opioid antagonist, suggesting that the opioid system is not the sole pathway involved. nih.gov

Animal ModelParameter MeasuredObserved Effect of A. muricata Leaf Extract
Carrageenan-Induced Paw Edema (Rat)Paw VolumeSignificant reduction in paw edema. nih.gov
Carrageenan-Induced Pleurisy (Rat)Exudate Volume and Leukocyte MigrationSignificant reduction in both parameters. nih.gov
Acetic Acid-Induced Writhing (Mouse)Number of Abdominal ContortionsSignificant reduction in writhing. nih.gov
Formalin Test (Mouse)Paw Licking Time (Phase 1 and 2)Inhibition of both neurogenic and inflammatory phases. nih.gov
Hot Plate Test (Mouse)Reaction Time to Thermal StimulusSignificant increase in reaction time. nih.gov

Exploration of this compound's Influence on Molecular Pathways and Biomarkers in Animal Systems

While direct in vivo studies on this compound's effect on molecular pathways are not yet available, the observed biological activities of A. muricata extracts in animal models allow for informed hypotheses about the potential mechanisms. The chemopreventive and anti-inflammatory effects of natural compounds are often linked to their ability to modulate key signaling pathways and biomarkers associated with carcinogenesis and inflammation.

One of the primary molecular pathways implicated in both inflammation and cancer is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses, cell survival, and proliferation. Many chemopreventive and anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB. It is plausible that this compound, as a constituent of the bioactive A. muricata extract, contributes to the observed in vivo effects by suppressing the NF-κB pathway. This would lead to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other NF-κB-regulated gene products that promote cell survival and proliferation.

Another critical signaling cascade is the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. The chemopreventive action of some natural compounds involves the modulation of MAPK signaling, often leading to the induction of apoptosis in cancer cells. Therefore, this compound might influence the MAPK pathway, contributing to the anti-carcinogenic effects seen in the skin papillomagenesis model.

Furthermore, the interplay between oxidative stress and the development of cancer and inflammatory diseases is well-established. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. Biomarkers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation, and the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), are often measured in animal studies. It is conceivable that this compound possesses antioxidant properties that contribute to its biological activities by reducing oxidative damage and bolstering the endogenous antioxidant system. The induction of apoptosis, or programmed cell death, is a key mechanism by which chemopreventive agents eliminate potentially cancerous cells. This process is tightly regulated by a complex network of signaling pathways, including those involving the Bcl-2 family of proteins and caspases. It is hypothesized that this compound may trigger apoptosis in initiated cells, thereby preventing their progression to tumors.

Structure Activity Relationship Sar and Computational Chemistry of Muricapentocin

Elucidation of Key Structural Determinants for Biological Activity in Muricapentocin

The biological activity of this compound, like other annonaceous acetogenins (B1209576), is intrinsically linked to its distinct chemical architecture. These compounds are characterized as C35 or C37 long-chain fatty acid derivatives produced through the polyketide pathway. nih.govijper.org SAR studies on this class of molecules have identified several key structural features that are critical for their potent cytotoxicity.

The core structure typically includes a terminal α,β-unsaturated γ-lactone ring, one or two tetrahydrofuran (B95107) (THF) rings along the hydrocarbon chain, and several hydroxyl groups. nih.govdovepress.com The spatial arrangement and chemical nature of these functional groups dictate the molecule's interaction with biological targets and, consequently, its potency.

Research indicates that the cytotoxicity of acetogenins is highly dependent on:

The Tetrahydrofuran (THF) Rings: The number, position, and relative stereochemistry of the THF rings are crucial. These rings create a polar core within the lipophilic molecule. nih.gov

Hydroxyl Groups: The number and specific placement of hydroxyl groups along the aliphatic chain significantly influence activity. nih.gov These groups can form hydrogen bonds with target proteins, enhancing binding affinity.

The α,β-Unsaturated γ-Lactone: This moiety at one end of the molecule is a common feature and is considered vital for the biological activity of many acetogenins, often acting as a Michael acceptor in interactions with cellular targets. nih.gov

While detailed SAR studies focusing exclusively on this compound are limited, the established principles for the annonaceous acetogenin (B2873293) class provide a strong framework for understanding its activity. The specific configuration of its THF and hydroxyl groups is what differentiates its potency and selectivity from other related acetogenins. nih.gov

Table 1: Key Structural Features of Annonaceous Acetogenins and Their Role in Biological Activity

Structural Feature Role in Biological Activity
α,β-Unsaturated γ-Lactone Often essential for cytotoxicity; may act as a Michael acceptor.
Tetrahydrofuran (THF) Rings Number, position, and stereochemistry influence potency and selectivity.
Hydroxyl (OH) Groups Number and position are critical for target binding via hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov For a class of compounds like annonaceous acetogenins, QSAR models can predict the cytotoxic potential of new, unsynthesized analogs based on their structural properties. nih.gov

Although specific QSAR models developed exclusively for this compound are not extensively detailed in the available literature, the methodology for creating such a model is well-established. The process involves calculating a set of molecular descriptors for a series of related acetogenins with known biological activities. These descriptors quantify various aspects of the molecule's structure.

A typical QSAR study for the this compound scaffold would involve:

Data Set Compilation: Gathering a series of acetogenin analogs with experimentally determined activity data (e.g., IC50 values against a specific cancer cell line).

Descriptor Calculation: Computing various molecular descriptors, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, structural fragments.

3D Descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors (e.g., electrostatic potentials, HOMO/LUMO energies).

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that links the descriptors to the biological activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its reliability. nih.gov

Such models can reveal which structural properties—such as lipophilicity, shape, and electrostatic characteristics—are most influential for the desired biological effect, thereby guiding the rational design of more potent compounds. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies for Natural Products

Descriptor Type Examples Information Encoded
Physicochemical LogP, Molar Refractivity Lipophilicity, polarizability
Topological Wiener index, Kier & Hall indices Molecular branching and connectivity
Electronic Dipole moment, HOMO/LUMO energies Electronic distribution, reactivity

Molecular Docking and Dynamics Simulations to Map Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com This technique has been employed to investigate the interaction of this compound and other acetogenins with various protein targets implicated in cancer cell proliferation and survival.

A key study performed molecular docking to evaluate the binding affinity of this compound and a related acetogenin, Annomuricin E, to Protein Kinase C (PKC), a protein involved in cellular proliferation. The results demonstrated that this compound exhibited a strong binding affinity for PKC, with a more favorable docking score than the native ligand, suggesting its potential as an inhibitor of this protein.

Table 3: Molecular Docking Scores of Acetogenins against Protein Kinase C

Compound Docking Score
This compound -116.868
Annomuricin E -127.739
Native Ligand (07u) -71.161

Source: Adapted from a 2014 molecular docking study.

Furthermore, related studies on other acetogenins from A. muricata have provided broader insights into the potential targets for this class of compounds. Molecular docking and dynamics simulations have shown that acetogenins can bind effectively to the anti-apoptotic proteins of the Bcl-2 family, particularly Bcl-Xl. dovepress.com These interactions are stabilized by a network of hydrogen bonds and hydrophobic contacts within the protein's binding groove. dovepress.com Other research has identified cyclin-dependent kinases (CDK1 and CDK2) as potential targets, with docking studies predicting high binding affinity for several acetogenins. researchgate.net Molecular dynamics simulations further confirm the stability of these ligand-protein complexes over time, reinforcing their potential as viable inhibitors. dovepress.comresearchgate.net

In Silico Approaches for Drug Discovery and Lead Optimization based on this compound Scaffold

In silico techniques are integral to modern drug discovery, offering a rapid and cost-effective means to screen compound libraries, predict properties, and optimize lead candidates. nih.govnih.gov The this compound structure serves as a valuable natural scaffold for such computational drug design efforts.

The process of in silico drug discovery using the this compound scaffold includes:

Virtual Screening: The docking of this compound against PKC is a direct application of structure-based virtual screening to identify potential inhibitors from a class of natural products. This approach can be expanded to screen large databases of acetogenin analogs against various validated cancer targets.

Lead Optimization: Once a hit like this compound is identified, its structure can be computationally modified to improve its properties. Chemists can, for example, alter the position or number of hydroxyl groups and then use molecular docking to predict how these changes affect binding affinity to the target protein. nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. researchgate.net This early assessment helps to identify and filter out compounds with poor pharmacokinetic profiles, prioritizing candidates that are more likely to succeed in later stages of drug development.

By leveraging these computational tools, researchers can rationally design novel compounds based on the this compound framework, aiming to enhance potency and selectivity while maintaining favorable drug-like properties. dovepress.comnih.gov

Advanced Analytical Methodologies in Muricapentocin Research

Methodologies for Sensitive Detection and Quantification of Muricapentocin in Complex Biological Matrices

The detection and quantification of this compound in biological matrices such as plasma, tissues, and urine are challenging due to its low concentrations and the presence of interfering endogenous compounds. mdpi.com Highly sensitive and specific analytical methods are therefore essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of annonaceous acetogenins (B1209576), including this compound. mdpi.comnih.gov This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are employed to separate this compound from other components in a sample. ijrpr.com UPLC, with its use of smaller particle-size columns, offers higher resolution, shorter analysis times, and improved sensitivity compared to conventional HPLC. ijrpr.com Reversed-phase columns are typically used, with mobile phases consisting of acetonitrile (B52724) and water gradients. oatext.comresearchgate.net

Mass Spectrometry (MS) Detection: Following chromatographic separation, mass spectrometry is used for detection and quantification. Electrospray ionization (ESI) is a common ionization source for acetogenins, typically operating in the positive-ion mode. nih.gov Tandem mass spectrometry (MS/MS) provides enhanced selectivity and is used for structural confirmation and to minimize matrix effects. tandfonline.com High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap instruments, allows for the accurate mass measurement of this compound and its fragments, aiding in its unambiguous identification in complex mixtures. tandfonline.com

Sample Preparation: Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to extract this compound from biological fluids and tissues. mdpi.comgerstelus.com Automation of these extraction methods can improve reproducibility and throughput. gerstelus.com

Data Table: Comparison of LC-MS Techniques for this compound Analysis

ParameterHPLC-MSUPLC-MS/MSUPLC-HRMS (e.g., Orbitrap)
Resolution GoodVery GoodExcellent
Sensitivity Moderate to HighHighVery High
Analysis Time LongerShorterShorter
Selectivity GoodExcellentExcellent
Identification Based on retention time and m/zBased on retention time and specific fragment ionsBased on accurate mass and fragmentation pattern
Primary Use Routine quantificationTargeted quantification and confirmationUntargeted screening, metabolite identification

Metabolomic Profiling of this compound and its Biotransformation Products in Research Systems

Metabolomic profiling aims to identify and quantify the complete set of metabolites, including this compound and its biotransformation products, in a biological system. news-medical.net This provides insights into its metabolic pathways and helps identify active or potentially toxic metabolites. pharmaron.com

Untargeted vs. Targeted Metabolomics:

Untargeted metabolomics provides a comprehensive overview of all detectable metabolites in a sample, which is useful for discovering novel biotransformation products of this compound. news-medical.net

Targeted metabolomics focuses on the quantification of known metabolites, including this compound and its expected transformation products. news-medical.net

Analytical Platforms for Metabolomics:

LC-MS: As with quantification, LC-MS is a primary tool for metabolomic profiling due to its high sensitivity and broad coverage of metabolites. news-medical.netresearchgate.net Both HPLC and UPLC systems coupled to high-resolution mass spectrometers are utilized. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about metabolites without the need for chromatographic separation. oatext.comnews-medical.net It is particularly useful for identifying the structure of novel biotransformation products.

Research Findings: Studies on the metabolomic profiling of Annonaceous acetogenins suggest that these compounds undergo various biotransformations, including hydroxylation, oxidation, and conjugation. While specific data on this compound's biotransformation is limited, research on related acetogenins provides a framework for expected metabolic pathways. For instance, studies on other acetogenins have identified various metabolic products in different biological systems. nih.gov

Chromatographic and Spectroscopic Techniques for Purity Assessment and Standardization in Research Applications

Ensuring the purity and consistency of this compound used in research is critical for obtaining reliable and reproducible results. ijrpr.comiipseries.org A combination of chromatographic and spectroscopic techniques is employed for this purpose. fyicenter.com

Chromatographic Methods for Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a cornerstone for purity assessment. ijrpr.comresearchgate.net Since acetogenins have a weak UV chromophore, detection is typically performed at low wavelengths, around 210-220 nm. researchgate.net The purity is determined by calculating the peak area percentage of this compound relative to all other detected impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the preliminary screening of purity. iipseries.org A specific visualization reagent, Kedde's reagent, can be used to detect the α,β-unsaturated γ-lactone ring characteristic of many acetogenins, including this compound. springernature.com

Spectroscopic Techniques for Structural Confirmation and Standardization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of this compound's identity. labmanager.com The chemical shifts and coupling constants provide a unique fingerprint of the molecule, confirming its structure and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl (from the lactone), and C-O-C (from the tetrahydrofuran (B95107) ring). oatext.comlabmanager.com This serves as a qualitative check for the compound's identity.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of this compound, confirming its elemental composition. nih.gov

Data Table: Techniques for Purity Assessment and Standardization of this compound

TechniquePrincipleInformation ProvidedApplication in this compound Research
HPLC-UV/DAD Differential partitioning between mobile and stationary phasesQuantitative purity, detection of impuritiesPrimary method for purity assessment and quantification
TLC Differential migration on a solid supportQualitative purity, presence of major impuritiesRapid screening and preliminary purity checks
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, stereochemistryUnambiguous structural confirmation and identification
FTIR Spectroscopy Absorption of infrared radiation by molecular bondsPresence of functional groupsQualitative identity check
HRMS Mass-to-charge ratio measurementAccurate molecular weight, elemental compositionConfirmation of molecular formula

Emerging Research Avenues and Translational Outlook for Muricapentocin

Investigation of Novel Biological Activities Beyond Current Understanding

Research into the specific biological activities of Muricapentocin is limited. However, the well-documented bioactivities of the annonaceous acetogenin (B2873293) class provide a strong foundation for future investigations into this compound's unique potential. Annonaceous acetogenins (B1209576) are primarily known for their potent cytotoxic effects, which are largely attributed to the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy production preferentially affects cancer cells, which have high energy demands.

Beyond this primary mechanism, emerging research on acetogenins suggests a broader spectrum of biological activities that warrant investigation for this compound. These include:

Anti-inflammatory Properties: Some acetogenins have demonstrated the ability to modulate inflammatory pathways. Future studies could explore this compound's effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).

Antimicrobial and Antiviral Effects: The potential of acetogenins to combat various pathogens is an area of growing interest. Screening this compound against a panel of bacteria, fungi, and viruses could reveal novel antimicrobial or antiviral properties.

Neuroprotective Potential: Given the role of mitochondrial dysfunction in neurodegenerative diseases, the ability of acetogenins to modulate mitochondrial activity could be explored for neuroprotective effects. Investigating this compound's impact on neuronal cell models under oxidative stress could provide valuable insights.

Immunomodulatory Effects: The interaction of acetogenins with the immune system is not well understood. Research into this compound's influence on immune cell function, such as T-cell activation and cytokine production, could open up new therapeutic avenues.

A comparative analysis of the cytotoxic activities of various annonaceous acetogenins highlights the potential potency of this class of compounds.

Annonaceous AcetogeninSourceReported Cytotoxic Activity (Cell Line)
AnnonacinAnnona muricataPotent activity against various cancer cell lines
BullatacinAnnona squamosaHighly potent cytotoxicity against numerous cancer cell lines
UvaricinUvaria narumSignificant cytotoxic effects observed in vitro
Rolliniastatin-1Rollinia mucosaDemonstrated strong cytotoxic and antitumor activities

This table represents data for the broader class of annonaceous acetogenins, suggesting a high potential for this compound's cytotoxic activity that requires specific investigation.

Strategies for Targeted Delivery and Formulation in Preclinical Research Settings

A significant hurdle in the preclinical development of acetogenins, including this compound, is their poor water solubility and potential for off-target toxicity. nih.govresearchgate.net To address these challenges, advanced formulation and targeted delivery strategies are essential to enhance bioavailability and selectively deliver the compound to the site of action. nih.govresearchgate.net

Formulation Strategies:

Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution rates and oral bioavailability. mdpi.com

Solid Dispersions: Incorporating this compound into a solid dispersion with a hydrophilic polymer can enhance its solubility and dissolution by converting the crystalline drug into an amorphous state.

Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility, protect it from degradation, and facilitate its absorption. nih.govresearchgate.net

Targeted Delivery Approaches:

Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect, nanoparticle formulations of this compound can accumulate preferentially in tumor tissues due to their leaky vasculature.

Active Targeting: Functionalizing this compound-loaded nanoparticles with targeting ligands (e.g., antibodies, peptides, or aptamers) that bind to specific receptors overexpressed on cancer cells can significantly enhance cellular uptake and therapeutic efficacy while minimizing systemic toxicity.

Formulation StrategyPotential Advantages for this compound
NanosuspensionsIncreased dissolution rate and bioavailability.
Solid DispersionsEnhanced solubility and stability of the amorphous form.
LiposomesImproved solubility, reduced toxicity, and potential for targeted delivery.
Solid Lipid NanoparticlesHigh stability, controlled release, and good biocompatibility.

This table outlines general preclinical formulation strategies that could be applied to this compound to overcome its physicochemical challenges. nih.govresearchgate.netresearchgate.net

Development of Biosynthetic Engineering for Sustainable and Scalable Production

The natural abundance of this compound in Annona muricata is relatively low, posing a challenge for its large-scale production for extensive preclinical and potential clinical studies. Chemical synthesis of acetogenins is complex and often results in low yields. Therefore, biosynthetic engineering presents a promising alternative for the sustainable and scalable production of this compound. nih.gov

Key approaches in biosynthetic engineering include:

Heterologous Expression: Identifying and transferring the entire biosynthetic pathway of this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could enable its production through fermentation. This approach offers the advantages of rapid growth, scalability, and ease of genetic manipulation.

Metabolic Engineering: Optimizing the metabolic pathways of the host organism to increase the supply of precursors for this compound biosynthesis can significantly enhance production yields.

Enzymatic Synthesis: Utilizing key enzymes from the this compound biosynthetic pathway in a cell-free system could provide a more controlled and efficient method for its production.

While the specific biosynthetic pathway for this compound has not been fully elucidated, ongoing research into the biosynthesis of other polyketides can provide a roadmap for these efforts.

Combination Studies of this compound with Other Bioactive Compounds or Therapeutic Modalities in Preclinical Models

Combining this compound with other therapeutic agents or modalities could lead to synergistic effects, overcome drug resistance, and reduce individual drug doses, thereby minimizing toxicity. nih.govnih.gov Preclinical studies investigating such combinations would be a critical step in evaluating the translational potential of this compound.

Potential combination strategies include:

With Conventional Chemotherapeutics: The distinct mechanism of action of this compound (inhibition of mitochondrial Complex I) suggests that it could be synergistic with DNA-damaging agents or mitotic inhibitors. nih.gov

With Targeted Therapies: Combining this compound with inhibitors of specific signaling pathways that are crucial for cancer cell survival and proliferation could lead to enhanced antitumor activity. arxiv.org

With Immunotherapies: Investigating the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors could open up new avenues in cancer treatment. nih.gov

Combination ApproachRationale for this compoundPotential Outcome
Combination with DoxorubicinComplementary mechanisms of action (mitochondrial inhibition and DNA damage).Synergistic cytotoxicity and overcoming drug resistance.
Combination with EGFR InhibitorsTargeting both cellular energy production and key signaling pathways.Enhanced tumor growth inhibition.
Combination with PD-1/PD-L1 InhibitorsPotential to induce immunogenic cell death and enhance anti-tumor immunity.Improved and more durable anti-cancer responses.

This table provides a hypothetical framework for preclinical combination studies involving this compound, based on the known mechanisms of acetogenins and other cancer therapies.

Addressing Research Challenges and Future Directions in Acetogenin-Based Drug Discovery

The development of this compound and other acetogenins as therapeutic agents faces several challenges that need to be addressed in future research. researchgate.netnih.govnih.gov

Key Challenges:

Limited Bioavailability: The poor aqueous solubility and low permeability of many acetogenins hinder their oral absorption and systemic exposure. nih.govresearchgate.net

Potential for Toxicity: The potent cytotoxic nature of acetogenins necessitates careful evaluation of their safety profile and the development of targeted delivery systems to minimize off-target effects.

Lack of Specificity Data: For many acetogenins, including this compound, there is a lack of comprehensive data on their specific molecular targets and off-target interactions.

Sustainable Supply: The reliance on natural sources for these compounds is a significant bottleneck for their development. nih.gov

Future Directions:

Comprehensive Biological Profiling: In-depth studies are needed to elucidate the full spectrum of this compound's biological activities and its precise mechanisms of action.

Advanced Formulation Development: Continued innovation in drug delivery technologies will be crucial for overcoming the biopharmaceutical challenges associated with this compound. nih.govresearchgate.net

Elucidation of Biosynthetic Pathways: A deeper understanding of how Annona muricata produces this compound will be essential for developing successful biosynthetic production methods.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound can help identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Biomarker Discovery: Identifying biomarkers that can predict the response to this compound treatment will be vital for its potential clinical development. nih.gov

Q & A

Q. What are the key steps for isolating and characterizing Muricapentocin from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or column chromatography for purification. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and functional groups. Purity should be validated via HPLC-UV or LC-MS, with thresholds ≥95% for biological assays. Reproducibility hinges on documenting solvent ratios, temperature, and pressure during extraction .

Q. What pharmacological targets or mechanisms of action have been proposed for this compound?

Preliminary studies suggest this compound may interact with membrane-bound enzymes or ion channels due to its structural similarity to bioactive peptides. Researchers should employ in vitro assays (e.g., enzyme inhibition, receptor-binding studies) and molecular docking simulations to identify targets. Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices against related receptors/enzymes are critical to validate specificity. Negative controls (e.g., scrambled peptide analogs) must be included to rule out nonspecific interactions .

Advanced Research Questions

Q. How can researchers design robust experiments to address conflicting data on this compound’s cytotoxicity?

Contradictory cytotoxicity reports may arise from variations in cell lines, exposure times, or purity of the compound. A standardized protocol should:

  • Use ≥3 cell lines (e.g., cancer vs. normal cells) with matched culture conditions.
  • Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Perform MTT/CCK-8 assays in triplicate, with data normalized to cell counts.
  • Validate results via complementary methods (e.g., apoptosis assays, LDH release). Statistical analysis (ANOVA with post-hoc tests) must account for batch effects and outliers .

Q. What strategies optimize the synthetic yield of this compound while maintaining bioactivity?

Solid-phase peptide synthesis (SPPS) is common, but low yields may occur due to steric hindrance or racemization. Optimization approaches:

  • Use orthogonal protecting groups (e.g., Fmoc for amine, Trt for thiol).
  • Adjust coupling reagents (e.g., HBTU vs. DIC) and reaction times.
  • Employ microwave-assisted synthesis to enhance efficiency. Post-synthesis, circular dichroism (CD) spectroscopy verifies secondary structure integrity. Bioactivity must be compared to natural isolates via dose-response assays .

Q. How should in vivo studies be structured to evaluate this compound’s pharmacokinetics and toxicity?

  • Animal models: Use rodents (e.g., Sprague-Dawley rats) with sample sizes calculated via power analysis.
  • Dosing: Include escalating doses (LD₅₀ determination) and multiple administration routes (IV, oral).
  • PK parameters: Measure Cmax, Tmax, AUC, and half-life using LC-MS/MS.
  • Toxicity endpoints: Assess hematological, hepatic, and renal biomarkers post-treatment. Ethical approval and compliance with ARRIVE guidelines are mandatory .

Q. What methodologies resolve contradictions in this compound’s reported stability under physiological conditions?

Stability discrepancies may stem from assay conditions (pH, temperature) or matrix effects (e.g., serum proteins). Researchers should:

  • Conduct stability studies in simulated gastric fluid (SGF) and plasma at 37°C.
  • Use LC-MS to quantify degradation products over 24–72 hours.
  • Compare results across independent labs using blinded samples. Meta-analyses of existing data can identify confounding variables (e.g., buffer composition) .

Methodological and Ethical Considerations

Q. How to ensure reproducibility when publishing this compound-related research?

  • Data transparency: Deposit raw NMR/MS spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo).
  • Protocol details: Document synthesis steps, solvent grades, and instrument calibration.
  • Reagent validation: Certify cell line authenticity via STR profiling and mycoplasma testing. Journals may require adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical guidelines apply to this compound studies involving human-derived samples?

  • Obtain informed consent and IRB approval for primary cell/tissue use.
  • Anonymize donor metadata and comply with GDPR/HIPAA regulations.
  • Disclose conflicts of interest (e.g., funding from biotech firms) in publications .

Data Presentation Guidelines

Q. How to format tables and figures for this compound research manuscripts?

  • Tables: Use Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles. Avoid nested data; place replicates in separate columns.
  • Figures: Prioritize vector graphics (e.g., SVG) for chemical structures. For bioactivity plots, label axes with units and error bars (SD/SEM).
  • Supplementary Information: Include synthetic routes, spectral data, and statistical code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.